![molecular formula C15H16N2O2S B2546794 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 330188-63-1](/img/structure/B2546794.png)
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound. Thiophene derivatives are known for their diverse biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . The compound is structurally related to other synthesized thiophene derivatives that have been studied for their potential pharmacological activities.
Synthesis Analysis
The synthesis of related 2-amino-5-carboxamide thiazole derivatives involves a solid-phase approach starting with the reductive amination of 4-formyl-3-methoxy phenoxy resin. This is followed by dehydrative cyclization of thiourea intermediate resin, which is a key step in the synthetic process, using α-bromoketone in the presence of DMF. The final step involves cleaving the 2-amino-5-carboxamide thiazole resin from the polymer support using a TFA and DCM cocktail . Similarly, the synthesis of related thiophene derivatives involves initial reactions with different organic reagents, followed by confirmation of the structures through IR, 1H NMR, MS spectral data, and elemental analysis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques. For instance, the novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide were confirmed by IR, 1H NMR, and MS spectral data . These techniques are crucial for determining the structure and confirming the successful synthesis of the target compounds.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions during their synthesis. For example, the aminomethylation reaction involving 2-thioxonicotinamide derivative leads to the formation of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides . This demonstrates the reactivity of thiophene derivatives under different chemical conditions, which is essential for the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physicochemical properties of thiophene derivatives are calculated to predict their drug-like characteristics. For instance, the 2-amino-5-carboxamide thiazole derivatives synthesized on solid phase showed potential for reasonable oral bioavailability as determined by Lipinski's Rule . This analysis is important for assessing the suitability of these compounds as drug candidates.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to 2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide demonstrate notable antibacterial and antifungal properties. For instance, certain thiophene-3-carboxamide derivatives have shown effectiveness against bacterial and fungal pathogens. This suggests potential applications of these compounds in developing new antimicrobial drugs (Vasu et al., 2005).
Cytotoxicity and Anticancer Potential
Some derivatives of thiophene carboxamide exhibit cytotoxic effects against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential use in cancer research and therapy (Ashraf S. Hassan et al., 2014).
Antibiotic and Antibacterial Drug Synthesis
Certain thiophene carboxamide compounds have been studied for their applications in synthesizing new antibiotic and antibacterial drugs. Their effectiveness against Gram-positive and Gram-negative bacteria highlights their significance in medical research (G. Ahmed, 2007).
Anti-Inflammatory and Antioxidant Activity
A study on acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide revealed their potential for anti-inflammatory and antioxidant activities. This suggests their utility in developing treatments for inflammation-related disorders (K. P. Kumar et al., 2008).
Antimicrobial Activity of Schiff Bases
Novel Schiff bases synthesized using thiophene carboxamide derivatives have shown promising antimicrobial activity. This underscores their potential application in developing new antimicrobial agents (S. Bhattacharjee et al., 2012).
Antinociceptive Activity
Studies indicate that N-substituted derivatives of thiophene carboxamide show significant antinociceptive (pain-relieving) activity. This opens avenues for their use in pain management research (S. Shipilovskikh et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These targets play crucial roles in cellular processes such as cell cycle progression and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit hdac and bcr-abl kinase . This inhibition could potentially lead to changes in gene expression and disruption of cell cycle progression .
Biochemical Pathways
The inhibition of hdac and bcr-abl kinase by similar compounds can affect multiple pathways, including those involved in cell cycle progression, apoptosis, and dna repair .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit potent antiproliferative activities against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-11-7-3-2-6-10(11)17-15(18)13-9-5-4-8-12(9)20-14(13)16/h2-3,6-7H,4-5,8,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZKBMFIFARPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


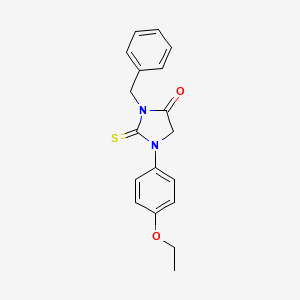
![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)
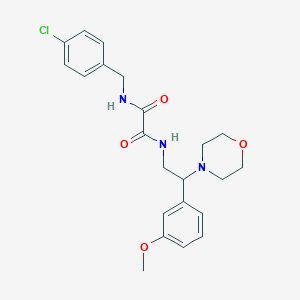
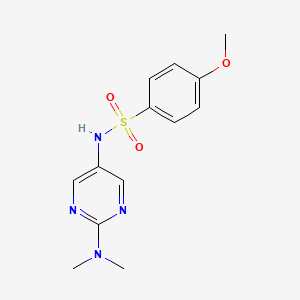
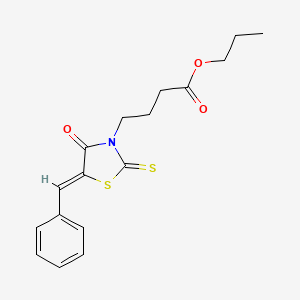
![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

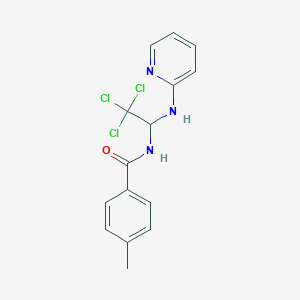
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)
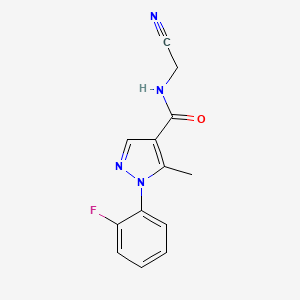
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)